molecular formula C21H28N2O2 B8199978 (4R,4'R)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole)

(4R,4'R)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole)

Cat. No.: B8199978
M. Wt: 340.5 g/mol
InChI Key: JHMCUJSNYNBAFN-ROUUACIJSA-N
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Description

(4R,4’R)-2,2’-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole) is a chiral compound with potential applications in various fields of chemistry and biology. Its unique structure, featuring two oxazole rings connected by a dihydroindene core, makes it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,4’R)-2,2’-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole) typically involves the following steps:

    Formation of the Dihydroindene Core: This can be achieved through a series of cyclization reactions starting from suitable precursors.

    Attachment of Oxazole Rings: The oxazole rings are introduced through condensation reactions involving isopropyl-substituted precursors and appropriate reagents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the oxazole rings.

    Reduction: Reduction reactions could target the dihydroindene core or the oxazole rings.

    Substitution: Various substitution reactions can occur, especially at the isopropyl groups or the oxazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxazole derivatives with additional functional groups, while reduction could lead to more saturated compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions, particularly in asymmetric synthesis.

    Material Science: Its unique structure might be useful in the development of new materials with specific properties.

Biology and Medicine

    Drug Development:

    Biological Probes: The compound could be used as a probe to study biological processes at the molecular level.

Industry

    Polymer Chemistry: Possible use in the synthesis of polymers with unique properties.

Mechanism of Action

The mechanism by which (4R,4’R)-2,2’-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole) exerts its effects would depend on its specific application. In drug development, for example, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • (4R,4’R)-2,2’-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4-methyl-4,5-dihydrooxazole)
  • (4R,4’R)-2,2’-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4-ethyl-4,5-dihydrooxazole)

Uniqueness

The uniqueness of (4R,4’R)-2,2’-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole) lies in its specific substitution pattern and chiral centers, which can impart distinct properties and reactivity compared to similar compounds.

Properties

IUPAC Name

(4R)-4-propan-2-yl-2-[2-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]-1,3-dihydroinden-2-yl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2/c1-13(2)17-11-24-19(22-17)21(20-23-18(12-25-20)14(3)4)9-15-7-5-6-8-16(15)10-21/h5-8,13-14,17-18H,9-12H2,1-4H3/t17-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHMCUJSNYNBAFN-ROUUACIJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=N1)C2(CC3=CC=CC=C3C2)C4=NC(CO4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1COC(=N1)C2(CC3=CC=CC=C3C2)C4=N[C@@H](CO4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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